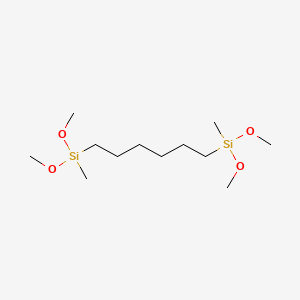
1,6-Bis(methyldimethoxysilyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(methyldimethoxysilyl)hexane is an organosilicon compound characterized by the presence of two methyldimethoxysilyl groups attached to a hexane backbone. This compound is primarily used as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic materials. It is known for its ability to modify surfaces, making it valuable in various industrial applications.
Preparation Methods
The synthesis of 1,6-Bis(methyldimethoxysilyl)hexane typically involves the reaction of hexamethylene diisocyanate with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
1,6-Bis(methyldimethoxysilyl)hexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the methyldimethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include water or alcohols for hydrolysis, and acidic or basic catalysts for condensation reactions. The major products formed from these reactions are siloxane polymers and cross-linked networks.
Scientific Research Applications
1,6-Bis(methyldimethoxysilyl)hexane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of composite materials, enhancing the compatibility between organic and inorganic phases.
Biology: The compound is employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices, where surface modification is crucial for performance.
Industry: The compound finds applications in coatings, adhesives, and sealants, where it improves adhesion and durability.
Mechanism of Action
The mechanism of action of 1,6-Bis(methyldimethoxysilyl)hexane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldimethoxysilyl groups hydrolyze in the presence of moisture to form silanols, which then condense to form siloxane networks. These networks enhance the adhesion between different materials by creating strong covalent bonds at the interface.
Comparison with Similar Compounds
1,6-Bis(methyldimethoxysilyl)hexane can be compared with other similar compounds, such as:
1,6-Bis(trimethoxysilyl)hexane: This compound has three methoxy groups instead of two, which can lead to different reactivity and properties.
1,6-Bis(trichlorosilyl)hexane: The presence of trichlorosilyl groups makes this compound more reactive towards hydrolysis and condensation reactions.
Hexamethylenediamine: Although not a silane, this compound has a similar hexane backbone and is used in the synthesis of polyamides and other polymers.
The uniqueness of this compound lies in its balanced reactivity and ability to form stable siloxane networks, making it suitable for a wide range of applications.
Properties
CAS No. |
191917-78-9 |
|---|---|
Molecular Formula |
C12H30O4Si2 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |
InChI Key |
PFGDZDUDTMKJHK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
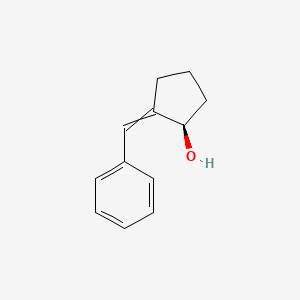
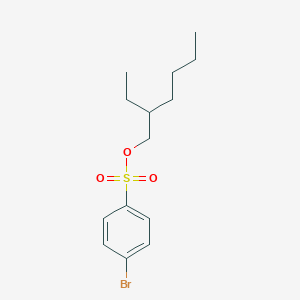
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
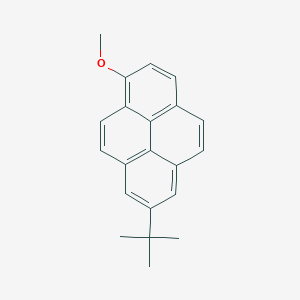
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
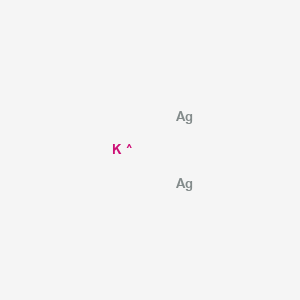
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
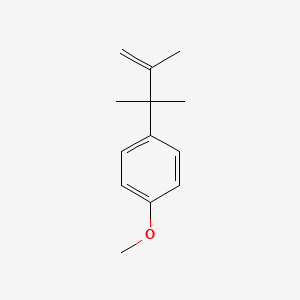
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
